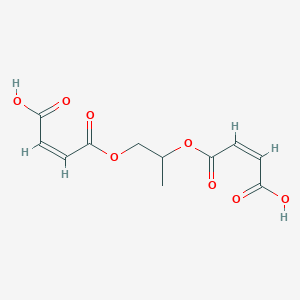

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester typically involves the esterification of maleic acid with 1-methyl-1,2-ethanediol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, and the product is subsequently purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate solvent recovery and recycling techniques to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives with different functional groups.

Aplicaciones Científicas De Investigación

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential therapeutic properties and its role in drug development is ongoing.

Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester involves its interaction with molecular targets and pathways within biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify enzyme activity, alter metabolic pathways, and interact with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

2-Butenedioic acid (2Z)-, 1,2-ethanediyl ester: Similar structure but lacks the methyl group.

2-Butenedioic acid (2E)-, 1-methyl-1,2-ethanediyl ester: Geometric isomer with different spatial arrangement.

2-Methyl-2-butenedioic acid: Similar backbone but different functional groups.

Uniqueness

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester is unique due to its specific ester configuration and the presence of a methyl group, which can influence its reactivity and interactions. This uniqueness makes it valuable for targeted applications in synthesis, research, and industrial processes.

Actividad Biológica

2-Butenedioic acid (2Z)-, 1-methyl-1,2-ethanediyl ester, commonly referred to as a diester derivative of maleic acid, exhibits notable biological activities that have garnered attention in various fields including medicinal chemistry and biochemistry. This compound is characterized by the molecular formula C11H12O8 and a molecular weight of approximately 272.21 g/mol. Its unique structure allows for diverse interactions with biological molecules, suggesting potential therapeutic applications.

The synthesis of this compound typically involves the esterification of maleic acid with ethylene glycol under acidic conditions. The general reaction can be summarized as follows:

This compound's ability to form hydrogen bonds enhances its interaction with enzymes and proteins, indicating its potential role in various biochemical pathways .

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity . Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage. In vitro studies have demonstrated that this compound can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . In animal models, administration of this ester has shown a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases . Further research is warranted to elucidate the specific mechanisms through which it exerts these effects.

Enzyme Interaction

Studies have explored the interaction of this compound with various enzymes. For instance, its ability to dissociate bovine procarboxypeptidase A has been documented, highlighting its utility in enzyme characterization and protein chemistry . This interaction is significant for understanding enzyme mechanisms and developing enzyme inhibitors.

Case Study: Antioxidant Activity

One study evaluated the antioxidant capacity of several maleate esters including this compound using DPPH radical scavenging assays. The results indicated a dose-dependent scavenging effect comparable to established antioxidants .

Case Study: Anti-inflammatory Mechanism

In a controlled experiment involving induced inflammation in rats, treatment with the compound resulted in a significant decrease in paw edema compared to the control group. Histological examination revealed reduced infiltration of inflammatory cells .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dimethyl Maleate | C6H10O4 | Ester derivative with methanol; moderate toxicity |

| Diethyl Maleate | C8H14O4 | Similar to dimethyl maleate but with ethanol |

| Maleic Anhydride | C4H4O3 | Anhydride form; reactive intermediate in synthesis |

| Ethylene Dimaleate | C10H10O8 | Similar structure; potential for biological activity |

The uniqueness of this compound lies in its specific ester linkage with ethylene glycol, imparting distinct chemical properties compared to other maleic acid derivatives .

Propiedades

Número CAS |

128895-78-3 |

|---|---|

Fórmula molecular |

C11H12O8 |

Peso molecular |

272.21 g/mol |

Nombre IUPAC |

(Z)-4-[2-[(Z)-3-carboxyprop-2-enoyl]oxypropoxy]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C11H12O8/c1-7(19-11(17)5-3-9(14)15)6-18-10(16)4-2-8(12)13/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15)/b4-2-,5-3- |

Clave InChI |

UWAPZLSSQZOFLR-JVLMNHKTSA-N |

SMILES isomérico |

CC(COC(=O)/C=C\C(=O)O)OC(=O)/C=C\C(=O)O |

SMILES canónico |

CC(COC(=O)C=CC(=O)O)OC(=O)C=CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.